molecular formula C18H21N5OS B5661557 4-[[(1S,5R)-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-6-yl]methyl]-2,1,3-benzoxadiazole

4-[[(1S,5R)-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-6-yl]methyl]-2,1,3-benzoxadiazole

Cat. No.: B5661557
M. Wt: 355.5 g/mol
InChI Key: WCZHXFMIXKGQBU-XJKSGUPXSA-N
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Description

4-[[(1S,5R)-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[322]nonan-6-yl]methyl]-2,1,3-benzoxadiazole is a complex organic compound that features a unique structure combining a thiazole ring, a diazabicyclo nonane system, and a benzoxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[(1S,5R)-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-6-yl]methyl]-2,1,3-benzoxadiazole typically involves multi-step organic synthesis. The process begins with the preparation of the thiazole ring, followed by the construction of the diazabicyclo nonane system. The final step involves the coupling of these intermediates with the benzoxadiazole moiety under specific reaction conditions, such as the use of a suitable base and solvent system .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-[[(1S,5R)-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-6-yl]methyl]-2,1,3-benzoxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines .

Scientific Research Applications

4-[[(1S,5R)-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-6-yl]methyl]-2,1,3-benzoxadiazole has several scientific research applications:

Mechanism of Action

The mechanism by which 4-[[(1S,5R)-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-6-yl]methyl]-2,1,3-benzoxadiazole exerts its effects involves interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The benzoxadiazole moiety is known to interact with biological macromolecules, potentially leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[[(1S,5R)-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[32This unique structure allows for versatile interactions in various scientific and industrial contexts .

Properties

IUPAC Name

4-[[(1S,5R)-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-6-yl]methyl]-2,1,3-benzoxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5OS/c1-2-14(18-17(3-1)20-24-21-18)8-23-7-13-4-5-16(23)10-22(6-13)9-15-11-25-12-19-15/h1-3,11-13,16H,4-10H2/t13-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCZHXFMIXKGQBU-XJKSGUPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC1CN2CC3=CC=CC4=NON=C43)CC5=CSC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CN(C[C@H]1CN2CC3=CC=CC4=NON=C43)CC5=CSC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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